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Introduction

Store-operated calcium entry (SOCE) is a crucial Ca2+ signaling pathway in a multitude of cell
types, regulating a wide array of physiological functions. The primary mechanism of SOCE
involves the activation of plasma membrane Ca2+ channels in response to the depletion of
Ca2+ stores within the endoplasmic reticulum (ER). The key molecular players in this process
are the ER Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane
Ca2+ channel, Orail.[1][2] Upon ER Ca2+ depletion, STIM1 undergoes a conformational
change, oligomerizes, and translocates to ER-plasma membrane junctions where it directly
interacts with and activates Orail, leading to Ca2+ influx.[3]

Azumolene Sodium, a water-soluble analog of dantrolene, is a skeletal muscle relaxant that
has been investigated for its therapeutic potential in conditions like malignant hyperthermia, a
disorder linked to aberrant Ca2+ release.[4][5][6][7] Notably, Azumolene has been shown to
inhibit a specific component of SOCE that is coupled to the ryanodine receptor (RyR1) in
skeletal muscle.[8][9] It selectively inhibits SOCE triggered by RyR1 activators such as caffeine
and ryanodine, while having no effect on SOCE induced by the sarco/endoplasmic reticulum
Ca2+-ATPase (SERCA) inhibitor, thapsigargin.[8][9] This specificity makes Azumolene
Sodium a valuable pharmacological tool to dissect the different signaling pathways that lead to
SOCE.
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These application notes provide detailed protocols for investigating the effects of Azumolene

Sodium on SOCE, along with quantitative data and visualizations to facilitate experimental

design and data interpretation.

Data Presentation
Table 1: Quantitative Data on the Effects of Azumolene

Sodium

CelllTissue Experimental
Parameter Value o Reference
Type Condition
EC50 (Ca2+ Permeabilized
Spontaneous
Spark 0.25 uM frog skeletal [10]
] ] Ca2+ sparks
Suppression) muscle fibers
Mouse extensor Electrically
IC50 (Muscle o )
) o 2.8 +/-0.8 uM digitorum longus  stimulated [2]
Twitch Inhibition) )
muscle twitches
Electrically
IC50 (Muscle Mouse soleus )
) o 2.4 +/- 0.6 uM stimulated [2]
Twitch Inhibition) muscle )
twitches
Guinea pig
IC50 (Muscle ) Intravenous
) o 1.2 +/-0.1 mg/kg gastrocnemius o [2]
Twitch Inhibition) injection

muscle
Human
) malignant o
Effective ] Caffeine-induced
] 10 uMm hyperthermia [2]
Concentration contracture

susceptible

skeletal muscle

Signaling Pathways and Experimental Workflow
Store-Operated Calcium Entry Signhaling Pathway

Caption: Signaling pathway of store-operated calcium entry and the point of inhibition by

Azumolene Sodium.

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/product/b022266?utm_src=pdf-body
https://www.benchchem.com/product/b022266?utm_src=pdf-body
https://www.benchchem.com/product/b022266?utm_src=pdf-body
https://www.benchchem.com/product/b022266?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK531425/
https://pubmed.ncbi.nlm.nih.gov/18047479/
https://pubmed.ncbi.nlm.nih.gov/18047479/
https://pubmed.ncbi.nlm.nih.gov/18047479/
https://pubmed.ncbi.nlm.nih.gov/18047479/
https://www.benchchem.com/product/b022266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Workflow for Measuring SOCE Inhibition

Preparation

Culture cells (e.g., HEK293, myotubes) on coverslips

Load cells with Fura-2 AM (calcium indicator)

Experiment

Gaseline fluorescence measurement in Ca2+-containing mediunD

[Switch to Ca2+-free medium]

Gdd Azumolene Sodium (or vehicle controD

'

G\duce ER Ca2+ store depletion (e.g., with Thapsigargin or CaffeineD

l

Ge-introduce Ca2+ to the extracellular mediunD

'

Glleasure the rise in intracellular Ca2+ (SOCED

Data Alnalysis

Calculate the 340/380 nm fluorescence ratio

Quantify the peak or rate of Ca2+ influx

Compare Azumolene-treated cells to control

Click to download full resolution via product page
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Caption: A typical experimental workflow for quantifying the inhibitory effect of Azumolene
Sodium on SOCE.

Experimental Protocols

Protocol 1: Measurement of Store-Operated Calcium
Entry in Cultured Cells (e.g., HEK293)

This protocol describes the measurement of SOCE in a cell line using the ratiometric
fluorescent Ca2+ indicator, Fura-2 AM.

Materials:

» HEK293 cells

o DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
¢ Glass-bottom dishes or coverslips

e Fura-2 AM (calcium indicator)

e Pluronic F-127

o HEPES-buffered saline solution (HBSS) with Ca2+ (1.26 mM CaCl2)
e Ca2+-free HBSS (containing 0.5 mM EGTA)

e Thapsigargin or Caffeine/Ryanodine stock solution

e Azumolene Sodium stock solution

» Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm
emission)

Procedure:

e Cell Culture: Seed HEK293 cells onto glass-bottom dishes or coverslips and grow to 50-70%
confluency.
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e Fura-2 AM Loading: a. Prepare a loading solution of 2 uM Fura-2 AM and 0.02% Pluronic F-
127 in HBSS with Ca2+. b. Wash the cells twice with HBSS with Ca2+. c. Incubate the cells
in the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark. d.
Wash the cells three times with HBSS with Ca2+ to remove excess dye and allow for de-
esterification for at least 15 minutes.

e Calcium Imaging: a. Mount the dish/coverslip on the fluorescence microscope. b. Acquire
baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording
emission at ~510 nm. c. Perfuse the cells with Ca2+-free HBSS for 2-3 minutes to remove
extracellular Ca2+. d. Add Azumolene Sodium (e.g., 10 uM) or vehicle control to the Ca2+-
free HBSS and incubate for 5-10 minutes. e. To induce store depletion, add thapsigargin
(e.g., 1 uM) or caffeine (e.g., 10 mM) to the Ca2+-free HBSS and record the transient
increase in cytosolic Ca2+ due to ER store release. f. Once the cytosolic Ca2+ level has
returned to baseline, re-introduce HBSS with Ca2+ to measure SOCE. g. Continue recording
for another 5-10 minutes to capture the full SOCE response.

o Data Analysis: a. Calculate the ratio of fluorescence intensities (F340/F380) for each time
point. b. Quantify SOCE by measuring the peak increase in the F340/F380 ratio upon Ca2+
re-addition or by calculating the slope of the initial rise. c. Compare the SOCE in Azumolene-
treated cells to that in control cells.

Protocol 2: Isolation of Single Skeletal Muscle Fibers for
Calcium Imaging

This protocol describes the enzymatic digestion method for isolating individual myofibers from
mouse skeletal muscle, such as the extensor digitorum longus (EDL).

Materials:

Mouse

Dissection tools

DMEM

Collagenase type |
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e Horse serum

o Sterile Pasteur pipettes with polished ends
o Matrigel-coated dishes

Procedure:

e Muscle Dissection: a. Euthanize the mouse according to approved institutional protocols. b.
Carefully dissect the EDL muscle from the hindlimb.

» Enzymatic Digestion: a. Prepare a 0.2% collagenase type | solution in DMEM. b. Transfer
the isolated EDL muscle to the collagenase solution and incubate at 37°C for 1-2 hours, with
gentle agitation. The optimal digestion time may vary and should be determined empirically.

o Fiber Dissociation: a. After digestion, transfer the muscle to a dish containing fresh DMEM.
b. Gently triturate the muscle using a wide-bore Pasteur pipette to release individual
myofibers. Avoid vigorous pipetting to prevent damage to the fibers.

e Fiber Plating: a. Using a narrow-bore Pasteur pipette, carefully transfer individual, healthy-
looking myofibers to a Matrigel-coated dish containing DMEM. b. Allow the fibers to attach
for at least 30 minutes before proceeding with experiments.

e Calcium Imaging of Isolated Fibers: The calcium imaging protocol described in Protocol 1
can be adapted for use with these isolated muscle fibers.

Drug Development and Further Research

Azumolene Sodium's specific inhibitory action on RyR1-coupled SOCE provides a valuable
tool for dissecting the complex mechanisms of calcium signaling in skeletal muscle. For drug
development professionals, Azumolene serves as a lead compound for designing more potent
and selective modulators of SOCE for the treatment of channelopathies and other diseases
involving dysregulated calcium homeostasis.[11] Further research could focus on elucidating
the precise molecular interactions between Azumolene, RyR1, and the STIM1/Orail complex.
Advanced techniques such as FRET (Forster Resonance Energy Transfer) can be employed to
study the proximity and interactions of these proteins in live cells.[10] Understanding these
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interactions in greater detail will be crucial for the development of novel therapeutics targeting
specific components of the SOCE pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b022266#investigating-store-operated-
calcium-entry-with-azumolene-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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